molecular formula C22H24FN5O4 B2662607 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1775353-92-8

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

カタログ番号: B2662607
CAS番号: 1775353-92-8
分子量: 441.463
InChIキー: RGYWZHQQALIHRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex heterocyclic molecule featuring:

  • A pyrimido[1,6-a]azepin core fused with a 1,3-dioxo moiety.
  • A 5-ethyl-1,2,4-oxadiazole substituent at position 4 of the azepin ring.
  • An N-(3-fluoro-4-methylphenyl)acetamide side chain.

特性

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O4/c1-3-18-25-20(26-32-18)19-16-7-5-4-6-10-27(16)22(31)28(21(19)30)12-17(29)24-14-9-8-13(2)15(23)11-14/h8-9,11H,3-7,10,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYWZHQQALIHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate amidoximes under controlled temperature conditions . The subsequent steps involve the formation of the pyrimido[1,6-a]azepine ring system and the final acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

化学反応の分析

Types of Reactions

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

作用機序

The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

(a) N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide (CAS 1775338-33-4)
  • Key differences :
    • Oxadiazole substituent : Methyl group at position 5 instead of ethyl.
    • Phenyl ring substituents : 2,4-Dimethylphenyl vs. 3-fluoro-4-methylphenyl.
  • The fluoro substituent in the target compound may improve target binding via electronegative interactions, whereas methyl groups in the analog could favor hydrophobic interactions .
(b) BI 665915 (Oxadiazole-containing FLAP Inhibitor)
  • Shared features :
    • 1,2,4-Oxadiazole ring.
    • Acetamide side chain.
  • Functional differences :
    • BI 665915 targets 5-lipoxygenase-activating protein (FLAP) with IC50 < 10 nM.
    • The pyrimidoazepin core in the target compound may confer distinct target specificity (e.g., HDACs or kinases) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl Analog (CAS 1775338-33-4) BI 665915
Molecular Weight ~550 g/mol (estimated) ~536 g/mol 529.59 g/mol
logP (Predicted) 3.8–4.2 3.2–3.6 3.5
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 8 8 9
Solubility Low (alkyl chain dominance) Moderate Moderate (optimized)
Metabolic Stability Moderate (ethyl group) High (methyl group) High (low CYP3A4 risk)
  • Key trends: Ethyl vs. Fluorine: Enhances bioavailability and binding via reduced first-pass metabolism .

Computational Similarity Analysis

  • Tanimoto coefficient : Used to quantify structural similarity. For example, SAHA and aglaithioduline show ~70% similarity using fingerprint-based methods .
  • Morgan fingerprints : The target compound’s Murcko scaffold clusters with oxadiazole-containing inhibitors (Tanimoto > 0.5) .
  • Activity landscape modeling: Structurally similar compounds (e.g., ethyl vs. methyl analogs) may form "activity cliffs" with significant potency differences despite minor structural changes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。